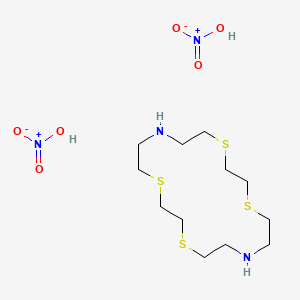
Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane is a complex chemical compound that combines the properties of nitric acid with a macrocyclic ligand known as 1,4,10,13-tetrathia-7,16-diazacyclooctadecane. This compound is notable for its unique structure, which includes both nitrogen and sulfur atoms within a large ring, making it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane typically involves the cyclization of linear precursors containing nitrogen and sulfur atoms. One common method is the reaction of diethanolamine with thioglycolic acid under controlled conditions to form the macrocyclic ring. The reaction is usually carried out in a solvent such as ethanol, with the temperature carefully controlled to promote cyclization and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4,10,13-tetrathia-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can participate in reduction reactions, often leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the atoms in the ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, thiols, and amines are common nucleophiles used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can produce various amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their structural and electronic properties .
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its ability to form stable complexes makes it useful in investigating the role of metal ions in biological systems .
Medicine
In medicine, the compound’s metal complexes are explored for their potential therapeutic applications. For example, complexes with platinum or palladium may exhibit anticancer properties .
Industry
Industrially, the compound is used in the development of new materials, such as catalysts and sensors. Its unique structure allows it to interact with various substrates, making it valuable in material science .
Mecanismo De Acción
The mechanism by which 1,4,10,13-tetrathia-7,16-diazacyclooctadecane exerts its effects involves the coordination of metal ions. The nitrogen and sulfur atoms in the ring can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains oxygen atoms instead of sulfur.
1,4,7,10-tetraazacyclododecane: A smaller ring with only nitrogen atoms.
1,4,8,11-tetraazacyclotetradecane: Another macrocyclic ligand with nitrogen atoms.
Uniqueness
1,4,10,13-tetrathia-7,16-diazacyclooctadecane is unique due to the presence of both nitrogen and sulfur atoms in its ring structure. This combination allows it to form more diverse and stable complexes with metal ions compared to similar compounds that contain only nitrogen or oxygen atoms .
Propiedades
Número CAS |
138372-71-1 |
|---|---|
Fórmula molecular |
C12H28N4O6S4 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C12H26N2S4.2HNO3/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1;2*2-1(3)4/h13-14H,1-12H2;2*(H,2,3,4) |
Clave InChI |
AACAVMVIHGERHO-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCSCCNCCSCCSCCN1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)
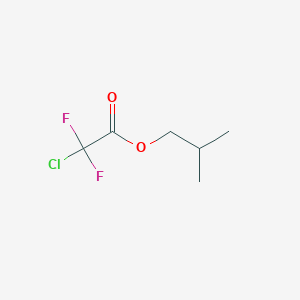
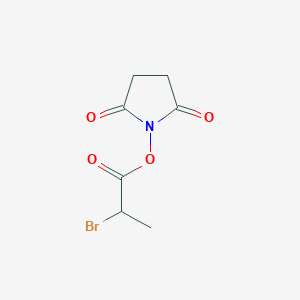

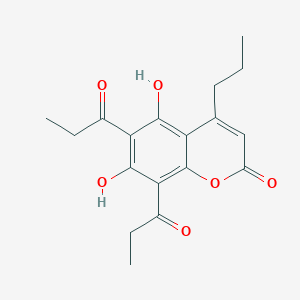
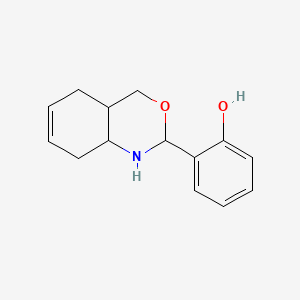

![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
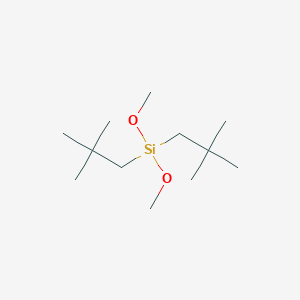
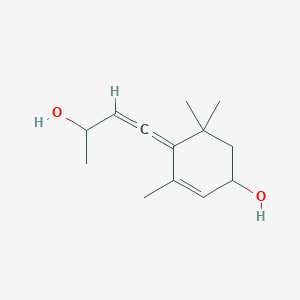

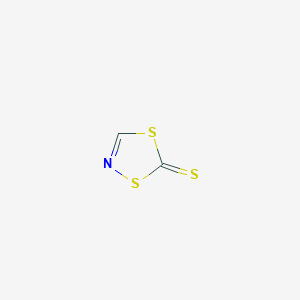
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
